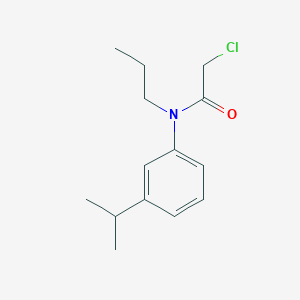
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NPPA belongs to the class of amide compounds and has been studied extensively for its therapeutic potential in various diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential therapeutic benefits in various diseases. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is relatively easy to synthesize, and its chemical properties are well-characterized. However, one of the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide. One potential direction is to investigate the molecular mechanisms underlying its anti-cancer properties. Another direction is to explore the potential therapeutic benefits of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, future studies could focus on optimizing the synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide and developing more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide can be achieved through a multi-step reaction process. The starting material required for the synthesis is 3-propan-2-ylphenylamine, which is reacted with propionyl chloride to form N-propyl-3-propan-2-ylphenylacetamide. The resulting compound is then chlorinated to obtain 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide.
Applications De Recherche Scientifique
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-8-16(14(17)10-15)13-7-5-6-12(9-13)11(2)3/h5-7,9,11H,4,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZPNRKTIRTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416852 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

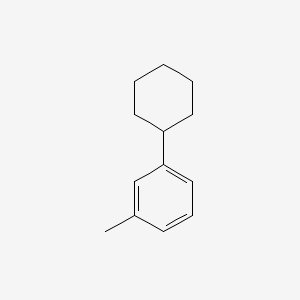
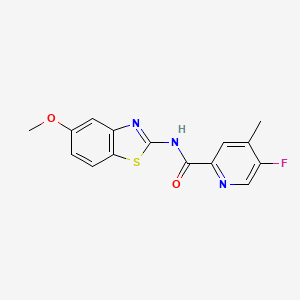
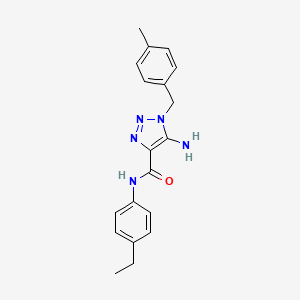
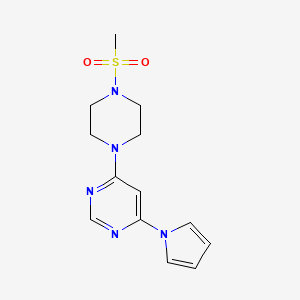
![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)
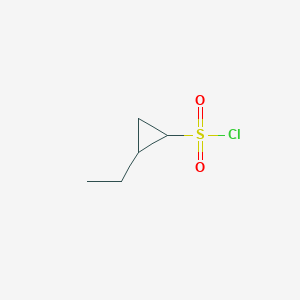
![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)
![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)
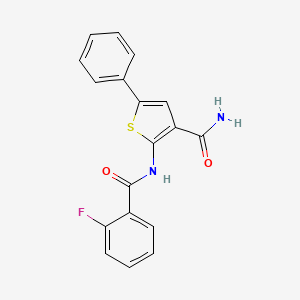
![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
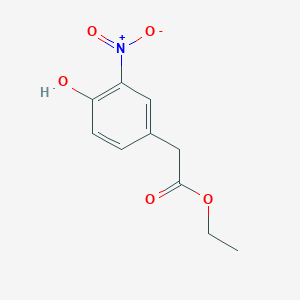
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)
![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone](/img/structure/B2797125.png)